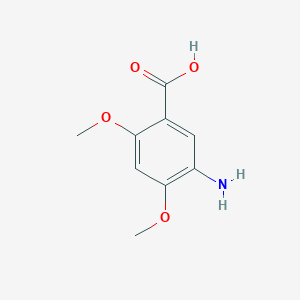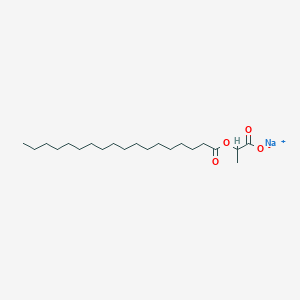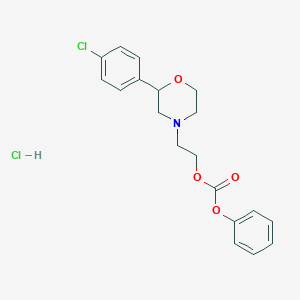
5-Amino-2,4-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,4-dimethoxybenzoic acid (ADBA) is a chemical compound that has been studied extensively in scientific research. It is also known as veratric acid 5-amide and has a molecular formula of C10H13NO4. ADBA is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of ADBA is not fully understood, but it is thought to act by reducing oxidative stress and inflammation in the brain. ADBA has been shown to increase the levels of antioxidant enzymes and reduce the production of reactive oxygen species, which can damage cells and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
ADBA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. ADBA has also been shown to reduce the levels of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ADBA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also limitations to using ADBA in lab experiments. It can be difficult to obtain a high yield of pure ADBA, and the mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on ADBA. One area of research is the development of new synthesis methods that can produce ADBA more efficiently and with higher purity. Another area of research is the investigation of the potential therapeutic applications of ADBA in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ADBA and its effects on the brain.
Synthesemethoden
ADBA can be synthesized through a variety of methods, including the reaction of veratric acid with ammonia or the reaction of 4-methoxyaniline with ethyl chloroformate. The synthesis of ADBA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure ADBA.
Wissenschaftliche Forschungsanwendungen
ADBA has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. ADBA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
174261-19-9 |
|---|---|
Produktname |
5-Amino-2,4-dimethoxybenzoic acid |
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
5-amino-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NLPCBEKYYRAMKY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC |
Synonyme |
Benzoic acid, 5-amino-2,4-dimethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)




![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)


![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)


